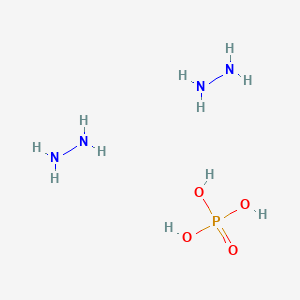

hydrazine;phosphoric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydrazine and phosphoric acid are two distinct compounds that, when combined, exhibit unique properties and applications. Hydrazine (N₂H₄) is a colorless, flammable liquid with a pungent odor, commonly used as a reducing agent and in rocket propellants . Phosphoric acid (H₃PO₄) is a mineral acid with a wide range of industrial applications, including as a rust inhibitor, food additive, and electrolyte .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydrazine can be synthesized through several methods, including the Raschig process, which involves the reaction of sodium hypochlorite with ammonia . Another method is the Olin-Raschig process, which uses urea and sodium hypochlorite . Phosphoric acid is typically produced by the wet process, where phosphate rock is treated with sulfuric acid, or by the thermal process, which involves the burning of elemental phosphorus .

Industrial Production Methods

Industrial production of hydrazine often involves the Raschig process due to its efficiency and cost-effectiveness . Phosphoric acid is predominantly produced using the wet process, which accounts for about 90% of the world’s production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hydrazin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es wird häufig in der Wolff-Kishner-Reduktion verwendet, bei der Carbonylverbindungen zu Kohlenwasserstoffen reduziert werden . Phosphorsäure hingegen ist an Säure-Base-Reaktionen beteiligt und kann als Katalysator in der organischen Synthese wirken .

Häufige Reagenzien und Bedingungen

Hydrazin reagiert mit Aldehyden und Ketonen unter Bildung von Hydrazonen, die mit einer Base und Wärme weiter zu Alkanen reduziert werden können . Phosphorsäure wird häufig in Reaktionen verwendet, die eine starke Säure erfordern, wie z. B. die Hydrolyse von Estern und die Dehydratisierung von Alkoholen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Hydrazinreaktionen gebildet werden, sind Hydrazone und Alkane . Phosphorsäurereaktionen führen typischerweise zu Phosphatestern und anderen phosphorhaltigen Verbindungen .

Wissenschaftliche Forschungsanwendungen

Hydrazin und Phosphorsäure haben zahlreiche Anwendungen in der wissenschaftlichen Forschung. Hydrazin wird bei der Synthese von Pharmazeutika, Agrochemikalien und Polymeren verwendet . Es wird auch in Brennstoffzellen und als Korrosionsschutzmittel eingesetzt . Phosphorsäure wird in der Biochemie häufig zur Herstellung von Pufferlösungen und in der Lebensmittelindustrie als Säuerungsmittel verwendet . Außerdem wird es bei der Produktion von Düngemitteln und Reinigungsmitteln verwendet .

Wirkmechanismus

Hydrazin

Hydrazin wirkt als Reduktionsmittel, indem es Elektronen an andere Moleküle abgibt und diese so reduziert . Es kann auch Komplexe mit Metallionen bilden, die in verschiedenen katalytischen Prozessen verwendet werden können .

Phosphorsäure

Phosphorsäure wirkt als Protonendonor in Säure-Base-Reaktionen und erleichtert die Hydrolyse und Dehydratisierung organischer Verbindungen . Es kann auch Ester mit Alkoholen bilden, die wichtige Zwischenprodukte in der organischen Synthese sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hydroxylamin (NH₂OH): Ähnlich wie Hydrazin ist Hydroxylamin ein Reduktionsmittel, das in der organischen Synthese und als Korrosionsschutzmittel verwendet wird.

Schwefelsäure (H₂SO₄): Wie Phosphorsäure ist Schwefelsäure eine starke Säure, die in einer Vielzahl von industriellen Anwendungen eingesetzt wird, unter anderem als Katalysator und bei der Produktion von Düngemitteln.

Einzigartigkeit

Hydrazin ist aufgrund seiner hohen Reaktivität und Fähigkeit, stabile Komplexe mit Metallen zu bilden, in verschiedenen katalytischen und industriellen Prozessen wertvoll . Die Fähigkeit von Phosphorsäure, mehrere Ester zu bilden, und ihre relativ geringe Korrosivität im Vergleich zu anderen starken Säuren machen sie besonders nützlich in der Lebensmittel- und Pharmaindustrie .

Eigenschaften

CAS-Nummer |

59779-45-2 |

|---|---|

Molekularformel |

H11N4O4P |

Molekulargewicht |

162.09 g/mol |

IUPAC-Name |

hydrazine;phosphoric acid |

InChI |

InChI=1S/2H4N2.H3O4P/c2*1-2;1-5(2,3)4/h2*1-2H2;(H3,1,2,3,4) |

InChI-Schlüssel |

ZUUFLSIICLHOJF-UHFFFAOYSA-N |

Kanonische SMILES |

NN.NN.OP(=O)(O)O |

Verwandte CAS-Nummern |

302-01-2 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)